CIDD-0067106 was isolated from Amyris texana, a plant known for its diverse array of bioactive compounds. This classification places it within the realm of natural product derivatives, emphasizing its potential as a therapeutic agent in oncology . The compound is categorized under isoxazoles, a class of heterocyclic compounds featuring a five-membered ring containing both nitrogen and oxygen atoms.
The synthesis of CIDD-0067106 involves several critical steps that utilize microwave-assisted reactions to enhance efficiency and yield. The primary method described in the literature begins with the formation of an oxazole intermediate through Van Leusen conditions applied to para-anisaldehyde. This intermediate undergoes palladium-mediated cross-coupling reactions with aryl bromides to yield the final product .
The synthesis can be outlined as follows:
This methodology allows for the introduction of various substituents, facilitating structure-activity relationship studies essential for optimizing therapeutic efficacy .
CIDD-0067106 features a distinct isoxazole core structure, characterized by its five-membered ring containing nitrogen and oxygen. The molecular formula is C₁₃H₁₁N₃O, with a molecular weight of approximately 227.25 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm its structure, revealing characteristic peaks that correspond to its functional groups .
CIDD-0067106 exhibits significant reactivity due to its functional groups, allowing it to engage in various chemical reactions that can modify its structure for enhanced biological activity. Notably, it has been shown to inhibit phosphorylation events in key signaling pathways associated with cancer cell proliferation:
These interactions highlight its potential as a lead compound for developing targeted cancer therapies.
The mechanism by which CIDD-0067106 exerts its effects primarily involves the inhibition of specific kinases within the PI3K/Akt/mTOR and NF-κB signaling pathways. By interfering with these pathways, the compound effectively reduces cell proliferation and induces apoptosis in TNBC cells:
This dual inhibition mechanism positions CIDD-0067106 as a promising candidate for further development in cancer therapeutics.
CIDD-0067106 possesses several notable physical and chemical properties:
These properties are crucial for determining its suitability for pharmaceutical applications.
CIDD-0067106 holds significant promise in scientific research, particularly in cancer biology. Its ability to inhibit critical signaling pathways makes it a valuable tool for studying tumorigenesis and therapeutic resistance in triple-negative breast cancer. Furthermore, ongoing research aims to explore its potential as a lead compound for developing new anticancer agents that target similar pathways .
CIDD-0067106 (methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate) is a synthetic diaryloxazole compound with the molecular formula C₂₆H₂₉N₃O₄ and a molecular weight of 447.54 g/mol. It belongs to the class of natural product-derived diaryloxazoles, characterized by a central oxazole ring flanked by aromatic substituents at the 2- and 5-positions. The compound features a methyl-esterified L-proline moiety linked to a pyridinyl group and a 4-prenyloxyphenyl group, contributing to its stereochemistry and bioactivity. Key physicochemical properties include a calculated exact mass of 447.2158 Da, elemental composition (C, 69.78%; H, 6.53%; N, 9.39%; O, 14.30%), and a pKa of 6.70 ± 0.40. It exists as a solid powder with >98% purity, is soluble in DMSO, and stable for >2 years when stored at -20°C [1] [2] [3].
Table 1: Chemical Identification of CIDD-0067106
Property | Value |
---|---|
IUPAC Name | methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate |
CAS Number | 2151865-39-1 |
Molecular Formula | C₂₆H₂₉N₃O₄ |
Molecular Weight | 447.54 g/mol |
Exact Mass | 447.2158 Da |
InChI Key | KWCAEMFGVDPGNT-QHCPKHFHSA-N |
SMILES | C/C(C)=C\COC1=CC=C(C2=CN=C(C3=NC=C(CN4CCC[C@H]4C(OC)=O)C=C3)O2)C=C1 |
Solubility | Soluble in DMSO |
Purity | >98% (HPLC) |
Note: Discrepancies exist in literature, with one source reporting a formula of C₂₆H₃₀ClN₃O₄ (MW: 483.99 g/mol) [3].
CIDD-0067106 emerged from systematic efforts to address the therapeutic void in triple-negative breast cancer (TNBC), which lacks targeted therapies due to its heterogeneity and absence of estrogen/progesterone receptors (ER/PR) and HER2 amplification. The compound was developed through structure-activity relationship (SAR) studies inspired by two diaryloxazole natural products—texazole A and a known oxazole (compound 2)—isolated from Amyris texana (Texas torchwood). Bioassay-guided fractionation identified these natural products with selective antiproliferative activity against the MDA-MB-453 cell line, a model of the luminal androgen receptor (LAR) TNBC subtype. However, their potency was limited (GI₅₀ = 17–40 µM) [4] [5] [7].
To enhance efficacy, 32 analogs were synthesized, optimizing three regions:
CIDD-0067106 (designated compound 30 in SAR studies) was the culmination of this campaign, achieving a GI₅₀ of 0.8 µM in MDA-MB-453 cells—a 21-fold increase over the parent natural product [4] [6]. This represented a strategic milestone in natural product optimization for oncology.
Table 2: Key Milestones in CIDD-0067106 Development
Stage | Advancement | Year |
---|---|---|
Natural Product Discovery | Selective activity of Amyris texana extract against MDA-MB-453 cells identified | 2015 |
Bioassay-Guided Isolation | Texazole A and compound 2 isolated as active principles | 2016 |
Initial Analog Synthesis | 32 analogs synthesized; early leads showed 4–5× improved potency | 2016 |
Lead Optimization | Introduction of L-proline methyl ester yielding CIDD-0067106 | 2017 |
Mechanism Elucidation | Confirmed mTORC1 pathway inhibition | 2017 |
CIDD-0067106 exhibits selective antiproliferative activity against androgen receptor (AR)-positive breast cancers, particularly the LAR subtype of TNBC. This subtype constitutes 16% of TNBCs (3% of all breast cancers) and is defined by AR overexpression, frequent PIK3CA mutations, and intrinsic resistance to conventional chemotherapy. AR expression occurs in 23–40% of TNBC cases and correlates with lymph node metastases and poorer recurrence-free survival [8] [9].
The compound's selectivity was demonstrated across TNBC molecular subtypes:
Mechanistically, CIDD-0067106 inhibits the mTORC1 pathway—a critical regulator of cell growth and proliferation—without affecting mTORC2. This pathway is hyperactivated in AR+ TNBC due to PI3K/Akt signaling crosstalk. By suppressing mTORC1, the compound induces G1 cell cycle arrest and downregulates AR-responsive genes, making it a promising candidate for precision therapy in AR-driven malignancies [1] [4] [10].
Table 3: Activity Profile of CIDD-0067106 in TNBC Subtypes
TNBC Subtype | Representative Cell Line | AR Status | GI₅₀ (µM) | Selectivity vs. LAR |
---|---|---|---|---|
Luminal Androgen Receptor (LAR) | MDA-MB-453 | Positive | 0.8 | Reference |
CAL-148 | Positive | 0.5 | 1.6× more potent | |
Basal-Like 1 (BL1) | HCC70 | Negative | >10 | >12.5× less potent |
Mesenchymal (M) | MDA-MB-231 | Negative | >10 | >12.5× less potent |
Note: Data derived from sulforhodamine B (SRB) proliferation assays [4] [6].
The emergence of CIDD-0067106 underscores the therapeutic potential of targeting AR in TNBC and provides a chemical scaffold for further development of AR-selective oncology agents [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7